Blood depressing substance 1, also known as kappa-actitoxin-Avd4a, is a neurotoxin derived from the venom of the Mediterranean snakelocks sea anemone, Anemonia sulcata. This polypeptide is notable for its ability to modulate voltage-dependent potassium channels, particularly those in the Kv3 family, and certain sodium channels. Its name reflects its primary physiological effect: inducing a decrease in blood pressure by blocking specific potassium channels.
Blood depressing substance 1 is sourced from the nematocysts of Anemonia sulcata, a species of sea anemone found in the Mediterranean region. The venom of this organism contains various bioactive compounds, with Blood depressing substance 1 being one of the most studied due to its unique pharmacological properties.
Blood depressing substance 1 belongs to the family of sea anemone type 3 toxin peptides. It is classified as a neurotoxin due to its effects on neuronal ion channels, which are critical for nerve signal transmission.
The synthesis of Blood depressing substance 1 can be achieved through solid-phase peptide synthesis techniques. This process involves several steps:
The synthesis aims to identify smaller peptide fragments that retain the biological activity of the full-length compound while simplifying structural analysis and potential drug development .
Blood depressing substance 1 primarily engages in interactions with voltage-gated ion channels:
These interactions result in altered neuronal excitability and contribute to its antihypertensive effects .
The mechanism of action of Blood depressing substance 1 involves several key processes:
The potent effect on human Nav1.7 channels makes Blood depressing substance 1 particularly interesting for further pharmacological studies .
Blood depressing substance 1 exhibits several notable physical and chemical properties:
These properties influence its biological activity and potential therapeutic applications .
Blood depressing substance 1 has several scientific applications:
Blood Depressing Substance-1 (BDS-1), also termed kappa-actitoxin-Avd4a, is a 43-amino acid polypeptide neurotoxin isolated from the venom of the Mediterranean snakelocks sea anemone (Anemonia sulcata). Its discovery emerged from investigations into venom components affecting cardiovascular parameters, with early research (Diochot et al., 1998) identifying its potent blood pressure-lowering effects via Kv3 potassium channel blockade, leading to its nomenclature [1]. Structurally, BDS-1 features three disulfide bridges (Cys4-Cys39, Cys6-Cys32, Cys22-Cys40) that stabilize its three-stranded antiparallel β-sheet configuration with a characteristic right-handed twist [1] [7]. While initially studied for its acute physiological effects, BDS-1 gained significance in neuroscience due to its selective modulation of ion channels implicated in neuronal excitability and synaptic plasticity—processes fundamentally dysregulated in mood disorders like Major Depressive Disorder (MDD) [1] [5].
BDS-1 is classified within the sea anemone type 3 toxin peptide family. Its primary neurobiological targets are voltage-gated ion channels:
This dual-channel targeting distinguishes BDS-1 mechanistically from classic monoaminergic antidepressants. Its actions fit within broader neurobiological frameworks of MDD, which emphasize dysregulated neuronal excitability, network synchrony (governed by Kv3 channels), and altered signal propagation (influenced by Nav channels) [3] [6] [8]. Metabolically, while not directly a metabolic hormone, BDS-1’s modulation of neuronal excitability indirectly impacts brain circuits regulating the hypothalamic-pituitary-adrenal (HPA) axis, a system frequently dysregulated in MDD and implicated in stress-related metabolic disturbances [4] [6].
Table 1: Primary Ion Channel Targets of BDS-1
Ion Channel Type | Specific Subunits | Effect of BDS-1 | Potency/Concentration | Functional Consequence |
---|---|---|---|---|
Potassium (Kv3) | Kv3.1, Kv3.2, Kv3.4 | Inhibition (Blockade) | ~60-70% block at 2.5-2.8 µM [1] [7] | Depolarizing shift, slowed activation/inactivation kinetics; Broadens action potentials, reduces fast-spiking capacity |
Sodium (Nav) | Nav1.1, Nav1.3, Nav1.6, Nav1.7 | Enhancement (TTX-S, esp. Nav1.7); Weak Inhibition (TTX-R) [1] [3] [7] | High potency for Nav1.7 (100 nM) [7] | Slows inactivation → ↑ Na+ current → ↑ neuronal excitability |
BDS-1 provides a unique pharmacological tool for probing specific pathophysiological mechanisms implicated in MDD:
Table 2: Linking BDS-1 Mechanisms to MDD Pathophysiological Features
MDD Pathophysiological Feature | BDS-1 Mechanism | Potential Consequence | Supporting Research Context |
---|---|---|---|
Impaired GABAergic Inhibition | Kv3.4 blockade in fast-spiking interneurons | ↓ Fast-spiking activity → ↓ GABA release → ↑ Network excitability → Anhedonia/Cognitive dysfunction | Yeung et al. 2005 [1]; PsychDB [8] |
Neuronal Hyperexcitability | Nav1.7 enhancement (slowed inactivation) | ↑ Persistent Na+ current → ↑ Action potential firing → Altered signal processing in limbic circuits | Liu et al. 2012 [1] [3]; NCBI [3] |
HPA Axis Dysregulation | Altered excitability in hypothalamus/amygdala | Potential ↑ CRH release → ↑ Cortisol → Metabolic dysregulation, Neurotoxicity | PMC [4]; StatPearls [3] |
Circadian Rhythm Disruption | Kv3 channels regulate SCN neuronal firing | Potential disruption of SCN rhythmicity → Sleep/wake disturbances | Wikipedia (MDD) [6]; PsychDB [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1